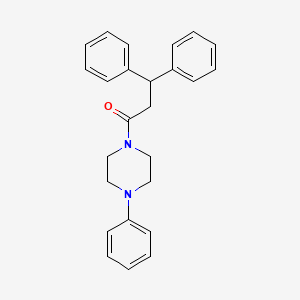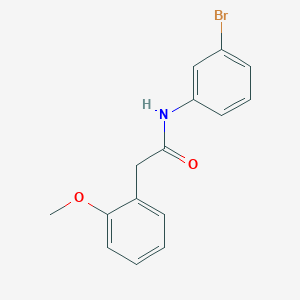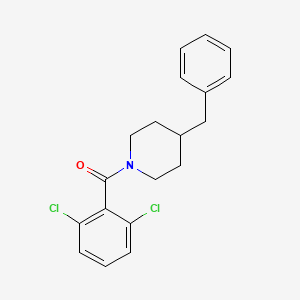![molecular formula C21H29NO2 B11178929 6,8,8,9-tetramethyl-4-(3-methylbutyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11178929.png)
6,8,8,9-tetramethyl-4-(3-methylbutyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8,8,9-TETRAMETHYL-4-(3-METHYLBUTYL)-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound with a unique structure that combines elements of chromene and pyridine
Preparation Methods
The synthesis of 6,8,8,9-TETRAMETHYL-4-(3-METHYLBUTYL)-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves several steps. One common method includes the reaction of specific aromatic polyketones with isobutyryl groups under controlled conditions . The reaction typically requires the presence of catalysts such as aluminium chloride and sodium hydride, and the process may involve multiple steps to ensure the correct formation of the desired compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include zinc cyanide, aluminium chloride, and p-toluenesulfonic acid . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties.
Scientific Research Applications
6,8,8,9-TETRAMETHYL-4-(3-METHYLBUTYL)-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has several scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its ability to interact with specific molecular targets and pathways. Additionally, this compound is used in industrial applications, such as the production of resins and surfactants .
Mechanism of Action
The mechanism of action of 6,8,8,9-TETRAMETHYL-4-(3-METHYLBUTYL)-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as the modulation of enzyme activity or the inhibition of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
When compared to similar compounds, 6,8,8,9-TETRAMETHYL-4-(3-METHYLBUTYL)-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE stands out due to its unique structure and properties. Similar compounds include 3,4-Dihydroxy-2,2,6,6-tetramethyl-4-(3-methylbutyl)-5-oxocyclohexyl β-D-glucopyranoside and PHENOL, 4-(1,1,3,3-TETRAMETHYLBUTYL)- . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C21H29NO2 |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-4-(3-methylbutyl)-6,7-dihydropyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C21H29NO2/c1-13(2)7-8-15-9-20(23)24-19-11-18-16(10-17(15)19)14(3)12-21(4,5)22(18)6/h9-11,13-14H,7-8,12H2,1-6H3 |
InChI Key |
HZFAXMAUDPYDND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C3C(=CC(=O)OC3=C2)CCC(C)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dimethoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11178872.png)
![9-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11178875.png)

![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B11178890.png)
![4-anilino-2-[4-(4-methoxyphenyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B11178896.png)

![7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11178901.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11178920.png)
![ethyl 2-methyl-4-(4-{[(4-nitrophenyl)carbonyl]oxy}phenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11178923.png)
![7-[2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11178932.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide](/img/structure/B11178937.png)
![4-[(3,5-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11178950.png)
